4-Methyl-2-(2-oxopiperidin-1-yl)pentanoic acid
Description
4-Methyl-2-(2-oxopiperidin-1-yl)pentanoic acid (C₁₁H₁₉NO₃) is a substituted pentanoic acid derivative featuring a 2-oxopiperidin moiety attached to the α-carbon of the pentanoic acid backbone.
Properties
IUPAC Name |
4-methyl-2-(2-oxopiperidin-1-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(2)7-9(11(14)15)12-6-4-3-5-10(12)13/h8-9H,3-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOWICUCZUETCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-methylpentanoic acid with 2-oxopiperidine under specific conditions such as controlled temperature and pressure. The reaction typically involves the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-Methyl-2-(2-oxopiperidin-1-yl)pentanoic acid involves large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(2-oxopiperidin-1-yl)pentanoic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
4-Methyl-2-(2-oxopiperidin-1-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Methyl-2-(2-oxopiperidin-1-yl)pentanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biological processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pentanoic Acids with Heterocyclic Moieties
- (S,Z)-4-Methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic Acids These derivatives (e.g., compound 4h in ) replace the 2-oxopiperidin group with a thioxothiazolidinone-furan hybrid. They exhibit antibacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and Escherichia coli (MIC: 16–64 µg/mL) via inhibition of bacterial cell wall synthesis . The thioxothiazolidinone ring enhances electrophilicity, enabling covalent interactions with bacterial enzymes, a feature absent in the 2-oxopiperidin analog .
- N-Oleoyl Leucine (4-Methyl-2-(octadec-9-enamido)pentanoic Acid) This long-chain N-acylamide derivative demonstrates anti-inflammatory properties by modulating lipid signaling pathways. Unlike the 2-oxopiperidin variant, its lipophilic tail facilitates membrane penetration, highlighting how substituent polarity dictates bioavailability .
Enzyme-Targeting Derivatives
- (2S)-4-Methyl-2-(2-oxoacetamido)pentanoic Acid Used in dual-target ligands for PLA2 and LTA4H enzymes (TD score: 0.48), this compound’s oxoacetamido group enables hydrogen bonding with catalytic residues.
- (S)-4-Methyl-2-(methylamino)pentanoic Acid Amide Hydrochloride A calcium channel antagonist, this derivative’s methylamino group enhances basicity, promoting ionic interactions with channel pores. The 2-oxopiperidin group, in contrast, introduces a neutral, bulky substituent that could reduce ion channel affinity .
Sulfonamide and Thiazolidinone Derivatives
- 4-Methyl-2-{[(4-methylphenyl)sulphonyl]amino}pentanoic Acid The sulfonamide group in this compound () confers acidity (pKa ~3–4) and stabilizes interactions with basic amino acids in enzyme active sites. The 2-oxopiperidin group, being less acidic, may instead engage in hydrophobic or van der Waals interactions .
- 2-[(5Z)-5-(4-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic Acid This thiazolidinone derivative’s conjugated system allows π-π stacking with aromatic residues in targets like COX-2. The 2-oxopiperidin group lacks such conjugation, suggesting divergent binding modes .
Physicochemical and Functional Comparisons
Key Research Findings and Implications
- Antibacterial Potential: While the 2-oxopiperidin variant lacks direct antibacterial data, its structural similarity to thioxothiazolidinone derivatives suggests possible activity against Gram-positive bacteria. However, the absence of a reactive thiol group may limit potency .
- Enzyme Modulation: The cyclic amide in 4-methyl-2-(2-oxopiperidin-1-yl)pentanoic acid could mimic transition states in protease or kinase pathways, a hypothesis supported by its use in dual-target ligands (e.g., PLA2/LTA4H inhibitors) .
Biological Activity
4-Methyl-2-(2-oxopiperidin-1-yl)pentanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.
| Property | Value |
|---|---|
| CAS No. | 1094564-01-8 |
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 4-methyl-2-(2-oxopiperidin-1-yl)pentanoic acid |
| Purity | ≥95% |
The biological activity of 4-Methyl-2-(2-oxopiperidin-1-yl)pentanoic acid is primarily attributed to its interaction with specific molecular targets, particularly proteins and enzymes involved in various biochemical pathways. The compound modulates these targets, influencing processes such as:
- Cell Proliferation : It has been shown to affect cell cycle dynamics, potentially inducing cell cycle arrest in cancer cells.
- Apoptosis : The compound may promote programmed cell death through pathways that involve p53 signaling, a critical regulator of the cell cycle and apoptosis .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives of this compound. For instance, related compounds were found to exhibit minimum inhibitory concentration (MIC) values as low as 2 µg/mL against multidrug-resistant Gram-positive bacterial strains . This suggests potential applications in treating resistant bacterial infections.
Anticancer Potential
Research indicates that compounds structurally related to 4-Methyl-2-(2-oxopiperidin-1-yl)pentanoic acid may inhibit the interaction between p53 and MDM2, leading to reactivation of p53 and subsequent apoptosis in cancer cells . This mechanism is crucial given that mutations in p53 are prevalent in many cancers.
Case Studies
- Study on Antibacterial Properties :
- Cancer Cell Line Studies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
